4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
Description
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a unique combination of a pyrazole and a triazole ring, both of which are fused with a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Properties
CAS No. |
62537-93-3 |
|---|---|
Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C11H8ClN5/c12-9-3-1-8(2-4-9)10-5-13-16-11(10)17-6-14-15-7-17/h1-7H,(H,13,16) |
InChI Key |
MJZAVXUSJDLQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N3C=NN=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro groups or other electrophiles on the aromatic ring.
Scientific Research Applications
4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a chemical compound that belongs to the classes of triazoles and pyrazoles, both of which are nitrogen-containing heterocycles . Triazoles, including 1,2,4-triazoles, have a wide range of applications in medicinal chemistry, drug discovery, and agrochemicals due to their diverse biological activities .
IUPAC Name: 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Molecular Formula: C11H8ClN5
Molecular Weight: 261.75 g/mol
Applications in Scientific Research
While specific case studies and comprehensive data tables for 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole are not available within the provided search results, the documents suggest its potential applications based on the known properties of triazole and pyrazole derivatives:
- Antifungal Agents: Triazole compounds, including those containing 1,2,4-triazole, have demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans . Halogen substituents like chlorine in the compound enhance antifungal activity .
- Anti-inflammatory Activity: Certain triazole derivatives have shown anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes and reducing the production of pro-inflammatory markers such as TNF-α, IL-6, nitric oxide (NO), and reactive oxygen species (ROS) .
- Building Blocks for Drug Synthesis: Triazoles are utilized as building blocks in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the triazole moiety.
4-(4-Chlorophenyl)-1H-1,2,4-triazole: Contains the triazole ring but not the pyrazole ring.
4-(4-Chlorophenyl)-1H-imidazole: Features an imidazole ring instead of the pyrazole and triazole rings.
Uniqueness
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and materials science .
Biological Activity
The compound 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole (CAS 21410-06-0) is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 233.66 g/mol
- Synonyms : 62537-93-3, SCHEMBL11541771
The compound features a triazole ring linked to a chlorophenyl group via a pyrazole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives, including 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole, exhibit a wide range of biological activities:
-
Antimicrobial Activity
- Triazoles are known for their antibacterial and antifungal properties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus .
- The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to the presence of the chlorophenyl group.
- Anti-inflammatory Effects
- Anticancer Potential
- Antiproliferative Activity
Comparative Activity Table
The following table summarizes the biological activities reported for various triazole derivatives, including 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole:
| Compound Name | Antibacterial | Antifungal | Anti-inflammatory | Anticancer |
|---|---|---|---|---|
| 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole | Moderate | Moderate | Yes | Yes |
| 1,2,4-Triazole Derivative A | High | High | Yes | Moderate |
| 1,2,4-Triazole Derivative B | Low | Moderate | Yes | High |
Study 1: Antimicrobial Efficacy
In a recent study evaluating new triazole derivatives, compounds structurally related to 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones .
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory properties of triazoles revealed that these compounds can significantly reduce levels of pro-inflammatory cytokines in cell cultures. The results indicated a potential therapeutic application in treating chronic inflammatory diseases .
Study 3: Anticancer Properties
A series of experiments conducted on cancer cell lines showed that derivatives similar to 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole could induce apoptosis and inhibit cell proliferation effectively. These findings suggest a promising avenue for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
